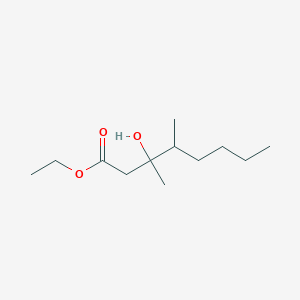![molecular formula C10H9ClO4 B14486792 Methyl [4-(chlorocarbonyl)phenoxy]acetate CAS No. 63787-33-7](/img/structure/B14486792.png)
Methyl [4-(chlorocarbonyl)phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [4-(chlorocarbonyl)phenoxy]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to a phenoxy ring, which is further connected to a methyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
Methyl [4-(chlorocarbonyl)phenoxy]acetate can be synthesized through a nucleophilic acyl substitution reaction. The typical synthetic route involves the reaction of 4-(chlorocarbonyl)phenol with methyl chloroacetate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl [4-(chlorocarbonyl)phenoxy]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(chlorocarbonyl)phenol and methyl acetate.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of the chlorocarbonyl group.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine to facilitate substitution reactions.
Major Products Formed
Hydrolysis: 4-(chlorocarbonyl)phenol and methyl acetate.
Reduction: 4-(hydroxymethyl)phenoxyacetate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
科学的研究の応用
Methyl [4-(chlorocarbonyl)phenoxy]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of drugs due to its potential biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of chlorocarbonyl groups on biological systems.
作用機序
The mechanism of action of methyl [4-(chlorocarbonyl)phenoxy]acetate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or modification of their function. This interaction can affect various biochemical pathways and result in specific biological effects.
類似化合物との比較
Methyl [4-(chlorocarbonyl)phenoxy]acetate can be compared with other similar compounds such as:
Methyl [4-(hydroxymethyl)phenoxy]acetate: This compound has a hydroxyl group instead of a chlorocarbonyl group, which affects its reactivity and biological activity.
Methyl [4-(methoxycarbonyl)phenoxy]acetate: The presence of a methoxycarbonyl group instead of a chlorocarbonyl group results in different chemical properties and applications.
Methyl [4-(aminocarbonyl)phenoxy]acetate: The aminocarbonyl group imparts different reactivity and potential biological activity compared to the chlorocarbonyl group.
特性
CAS番号 |
63787-33-7 |
|---|---|
分子式 |
C10H9ClO4 |
分子量 |
228.63 g/mol |
IUPAC名 |
methyl 2-(4-carbonochloridoylphenoxy)acetate |
InChI |
InChI=1S/C10H9ClO4/c1-14-9(12)6-15-8-4-2-7(3-5-8)10(11)13/h2-5H,6H2,1H3 |
InChIキー |
IICFBQQVVDPOHE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)COC1=CC=C(C=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)


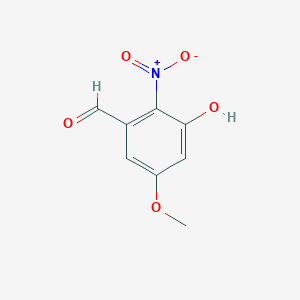

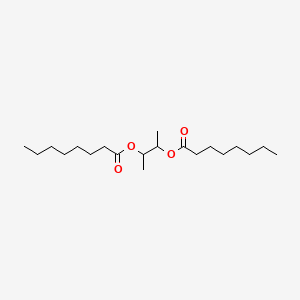
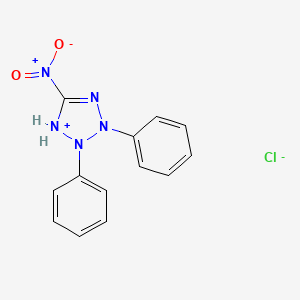
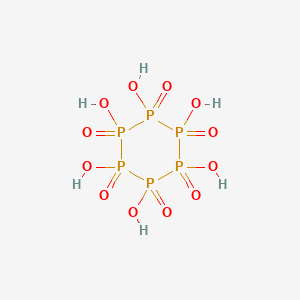
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
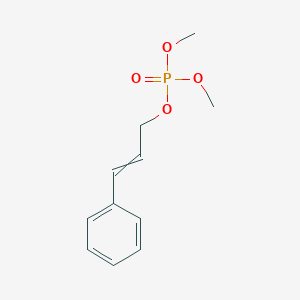

![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)
